

An In-depth Technical Guide to the Physicochemical Properties of Laporolimus

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Compound of Interest

Compound Name: *Laporolimus*

Cat. No.: *B15562688*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Laporolimus, a derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling pathway implicated in cell growth, proliferation, and survival.[1][2][3] As a member of the "rapalog" class of compounds, **Laporolimus** holds significant therapeutic potential as an immunosuppressant and antineoplastic agent.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of **Laporolimus**, offering critical data and methodologies for researchers and professionals engaged in its development and application. The document details its chemical structure, solubility, and other key parameters, alongside in-depth experimental protocols for their determination. Furthermore, it elucidates the compound's mechanism of action through a detailed visualization of the mTOR signaling pathway.

Core Physicochemical Properties

Laporolimus, systematically named Rapamycin, 42-cyclohexanecarboxylate, is a macrocyclic lactone with a complex chemical structure. A summary of its key physicochemical properties is presented below. It is important to note that while some experimental data for the parent compound, sirolimus, is available, many of the specific values for **Laporolimus** are computationally predicted.

Chemical Structure and Identity

Property	Value	Source
IUPAC Name	[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxo-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]cyclohexanecarboxylate	PubChem
Molecular Formula	C58H89NO14	PubChem
CAS Number	1504576-27-5	PubChem
Synonyms	Laporolimus, LAPOROLIMUS [USAN], laporolimus [INN], CRC-015, Rapamycin, 42-cyclohexanecarboxylate	PubChem

Physicochemical Data

The following table summarizes the key physicochemical parameters of **Laporolimus**. Where experimental data for **Laporolimus** is unavailable, computed values are provided, along with relevant data for the parent compound, sirolimus, for comparative purposes.

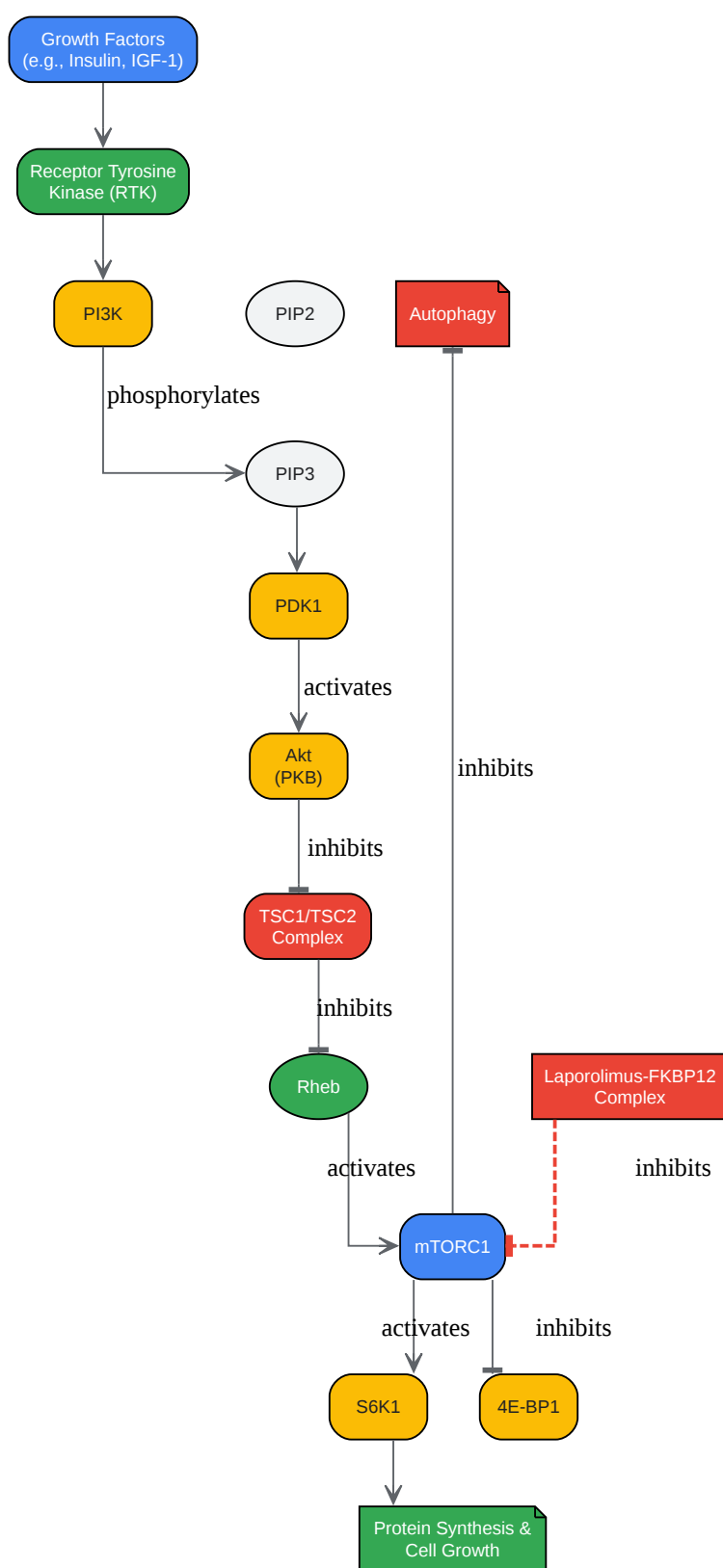
Property	Laporolimus (Computed)	Sirolimus (Experimental)	Source
Molecular Weight	1024.3 g/mol	914.172 g/mol	PubChem
XLogP3	8.7	~4.5	PubChem
Hydrogen Bond Donors	2	3	PubChem
Hydrogen Bond Acceptors	14	13	PubChem
Aqueous Solubility	Not available	2.6 µg/mL at 25°C	
Melting Point	Not available	183-185 °C	Not directly found in searches
pKa	Not available	Not available	Not directly found in searches

Mechanism of Action: mTOR Signaling Pathway

Laporolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes.

Laporolimus, like other rapalogs, first forms a complex with the intracellular protein FKBP12. This **Laporolimus**-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption leads to the suppression of protein synthesis and, consequently, arrests the cell cycle in the G1 phase, thereby inhibiting cell growth and proliferation.



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Caption: The mTOR signaling pathway and the inhibitory action of **Laporolimus**.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development.

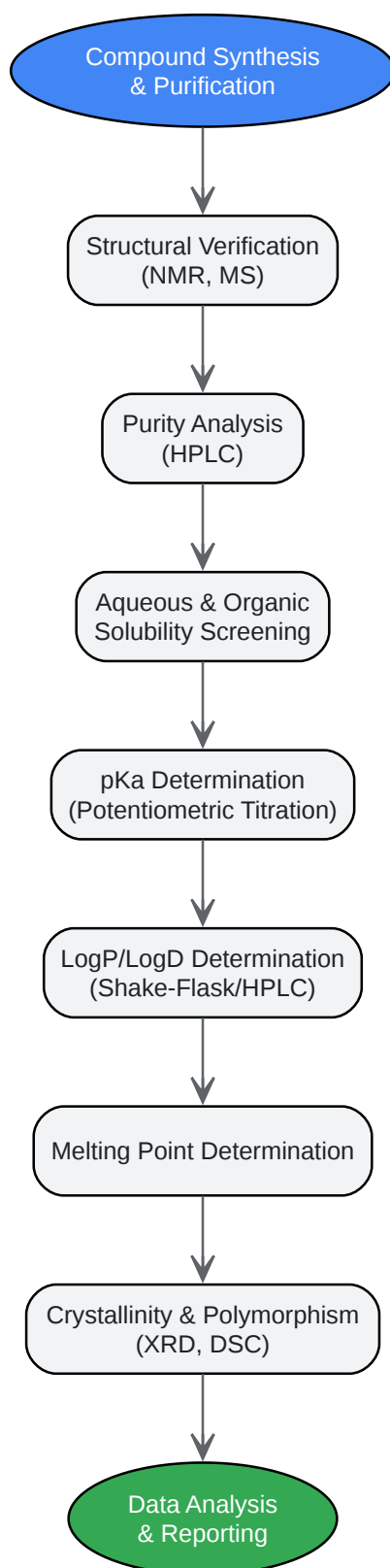
The following sections provide detailed methodologies for key experiments relevant to

Laporolimus.

Workflow for Physicochemical Characterization

The general workflow for characterizing the physicochemical properties of a compound like

Laporolimus involves a series of sequential analyses.



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